molecular formula C16H16O2 B1612964 9-(Methoxymethyl)-9H-fluorene-9-methanol CAS No. 697737-74-9

9-(Methoxymethyl)-9H-fluorene-9-methanol

Cat. No.: B1612964
CAS No.: 697737-74-9
M. Wt: 240.3 g/mol
InChI Key: DCEGTWHQTPNCIY-UHFFFAOYSA-N
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Description

9-(Methoxymethyl)-9H-fluorene-9-methanol is an organic compound that belongs to the class of fluorene derivatives. This compound is characterized by the presence of a methoxymethyl group and a hydroxymethyl group attached to the fluorene core. Fluorene derivatives are known for their stability and unique chemical properties, making them valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(Methoxymethyl)-9H-fluorene-9-methanol typically involves the protection of the hydroxyl group followed by the introduction of the methoxymethyl group. One common method is the reaction of fluorene with formaldehyde and methanol in the presence of an acid catalyst to form the methoxymethyl ether. This is followed by the reduction of the resulting compound to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced purification techniques such as recrystallization and chromatography is also common to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

9-(Methoxymethyl)-9H-fluorene-9-methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding methylene derivative.

    Substitution: The methoxymethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Substitution reactions often involve nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of 9-(Methoxymethyl)-9H-fluorene-9-carboxylic acid.

    Reduction: Formation of 9-(Methoxymethyl)-9H-fluorene.

    Substitution: Formation of various substituted fluorene derivatives depending on the nucleophile used.

Scientific Research Applications

9-(Methoxymethyl)-9H-fluorene-9-methanol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of advanced materials, including polymers and electronic components.

Mechanism of Action

The mechanism of action of 9-(Methoxymethyl)-9H-fluorene-9-methanol involves its interaction with various molecular targets. The methoxymethyl and hydroxymethyl groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 9,9-Bis(methoxymethyl)-9H-fluorene
  • 9,9-Dimethyl-9H-fluorene
  • 9,9-Diethyl-9H-fluorene

Uniqueness

9-(Methoxymethyl)-9H-fluorene-9-methanol is unique due to the presence of both methoxymethyl and hydroxymethyl groups, which confer distinct chemical properties and reactivity. This dual functionality allows for a broader range of chemical modifications and applications compared to similar compounds that lack one of these groups.

Properties

IUPAC Name

[9-(methoxymethyl)fluoren-9-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O2/c1-18-11-16(10-17)14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,17H,10-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCEGTWHQTPNCIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1(C2=CC=CC=C2C3=CC=CC=C31)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70627208
Record name [9-(Methoxymethyl)-9H-fluoren-9-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70627208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

697737-74-9
Record name [9-(Methoxymethyl)-9H-fluoren-9-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70627208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Under nitrogen atmosphere and water-free conditions, to a reactor were added in succession 80 ml of THF, 22.6 g of 9,9-bis(hydroxymethyl)fluorene and 57 g of methyl iodide. After the reaction mixture was admixed homogeneously by stirring, 4.6 g of 52% NaH in mineral oil was added batch-wise over 2 hours at room temperature. Upon completing the addition, the reaction mixture was stirred for further 2 hours. The unreacted methyl iodide was recovered by distillation. The remainder was diluted with 100 ml of water, and extracted twice using 100 ml of diethyl ether for each time. The combined diethyl ether extract was dried over anhydrous sodium sulfate. After drying, the ether solution was evaporated to dryness to give 22.8 g of crude. The crude was purified through column chromatography to give 14.9 g of 9-methoxymethyl-9-hydroxymethyl-fluorene (yield 62%).
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
22.6 g
Type
reactant
Reaction Step One
Quantity
57 g
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One
Name
Quantity
4.6 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Under nitrogen atmosphere and anhydrous condition, to a reactor were added in succession 80 ml of tetrahydrofuran, 22.6 g (0.1 mol) of 9,9-bis(hydroxymethyl)fluorene and 57 g (0.4 mol) of iodomethane. After the reaction mixture was admixed homogeneously by stirring, 4.6 g of 52% NaH in mineral oil (0.1 mol) was added batch-wise over 2 hours at room temperature, Upon completing the addition, the reaction mixture was stirred for further 2 hours. The unreacted iodomethane was recovered by distillation. The remainder was diluted with 100 ml of water, and extracted twice using 100 ml of diethyl ether for each time. The combined diethyl ether extract was dried over anhydrous sodium sulfate. After drying, thee ether solution was evaporated to dry to give 22.8 g of crude. The crude was purified through column chromatography to give 14.9 g of 9-methoxymethyl-9-hydroxymethyl-fluorene (yield 62%).
Name
Quantity
4.6 g
Type
reactant
Reaction Step One
[Compound]
Name
oil
Quantity
0.1 mol
Type
reactant
Reaction Step One
Quantity
22.6 g
Type
reactant
Reaction Step Two
Quantity
57 g
Type
reactant
Reaction Step Two
Quantity
80 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
9-(Methoxymethyl)-9H-fluorene-9-methanol
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9-(Methoxymethyl)-9H-fluorene-9-methanol
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